molecular formula C12H10F3N3O2 B13685098 Methyl 2-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate

Methyl 2-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B13685098
M. Wt: 285.22 g/mol
InChI Key: IYZQOMAOIDJEIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by a cyclopropyl substituent at the 2-position, a trifluoromethyl (CF₃) group at the 7-position, and a methyl ester at the 5-position. This compound belongs to a class of heterocyclic structures known for their versatility in medicinal chemistry and materials science due to their tunable electronic and steric properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopropyl moiety may influence conformational rigidity .

Properties

Molecular Formula

C12H10F3N3O2

Molecular Weight

285.22 g/mol

IUPAC Name

methyl 2-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C12H10F3N3O2/c1-20-11(19)8-4-9(12(13,14)15)18-10(16-8)5-7(17-18)6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

IYZQOMAOIDJEIS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=CC(=NN2C(=C1)C(F)(F)F)C3CC3

Origin of Product

United States

Preparation Methods

Starting Materials and Core Construction

The synthesis typically begins with a pyrazolo[1,5-a]pyrimidine core bearing a halogen substituent at position 5 and a trifluoromethyl group at position 7. For example, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one serves as a key intermediate, which can be prepared by bromination of the corresponding pyrazolo[1,5-a]pyrimidin-5-one under mild conditions (e.g., bromine in dichloromethane at room temperature).

Functionalization at Position 5 via C–O Bond Activation

A critical step involves activation of the lactam (C-5) oxygen to enable nucleophilic substitution. This is efficiently achieved using bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP) as an activating reagent in the presence of a base such as triethylamine in 1,4-dioxane at room temperature for 2 hours. Subsequent reaction with amines at elevated temperature (110 °C) for 12 hours affords 5-amino-substituted derivatives.

Introduction of the Cyclopropyl Group at Position 2

The cyclopropyl substituent at position 2 can be introduced via nucleophilic substitution or cross-coupling reactions on a suitable precursor bearing a leaving group at C-2. Reductive amination or palladium-catalyzed Buchwald–Hartwig amination are common methods to install amine or alkyl substituents at this position. For instance, reductive amination of an aldehyde intermediate with cyclopropylamine in the presence of sodium triacetoxyborohydride yields the desired cyclopropyl-substituted compound in good yields.

Esterification and Methyl Ester Formation at Position 5

The carboxylate function at position 5 is typically introduced as an ester group. Methyl esters can be formed by esterification of the corresponding carboxylic acid intermediates using standard methods such as treatment with methanol under acidic or coupling reagent conditions. Alternatively, starting materials bearing ester groups can be preserved through the synthetic sequence or selectively converted from acids by methylation.

Representative Synthetic Route Summary

Step Transformation Reagents/Conditions Yield (%) Notes
1 Bromination of pyrazolo[1,5-a]pyrimidin-5-one Br2, CH2Cl2, RT, 12 h 94 Formation of 3-bromo-7-(trifluoromethyl) derivative
2 C–O bond activation and amination at C-5 PyBroP, Et3N, 1,4-dioxane, RT 2 h; then amine, 110 °C, 12 h 77–91 Introduction of amino substituent at position 5
3 Reductive amination at C-2 Cyclopropylamine, NaBH(OAc)3, DCM, 18 h 63–84 Installation of cyclopropyl group at position 2
4 Esterification or preservation of methyl ester at C-5 Methanol, acid catalyst or coupling reagents Variable Ensures methyl ester formation or retention

Detailed Reaction Conditions and Mechanistic Insights

Bromination

The bromination step selectively introduces a bromine atom at the 3-position of the pyrazolo[1,5-a]pyrimidine ring. The reaction proceeds smoothly under mild conditions and is monitored by thin-layer chromatography (TLC). The product is isolated by column chromatography with high purity and yield.

C–O Bond Activation and Amination

PyBroP activates the lactam oxygen at position 5, converting it into a good leaving group. This activation facilitates nucleophilic aromatic substitution (S_NAr) by amines, including cyclopropylamine, morpholine, or other heterocyclic amines, to form the 5-amino derivatives. The reaction is typically carried out in 1,4-dioxane with triethylamine as a base. Elevated temperatures ensure complete conversion. Purification is performed by silica gel chromatography.

Reductive Amination at Position 2

The aldehyde intermediate at position 2 is reacted with cyclopropylamine in the presence of sodium triacetoxyborohydride, which selectively reduces the imine intermediate to the corresponding amine. This step is crucial for introducing the cyclopropyl substituent and is typically performed in dichloromethane at room temperature or slightly elevated temperature for 18 hours. Yields range from moderate to good.

Ester Group Manipulation

The methyl ester at position 5 can be introduced or preserved depending on the synthetic route. Hydrolysis of esters to acids and subsequent re-esterification can be performed using lithium hydroxide and methanol, respectively. Alternatively, coupling reagents such as 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) facilitate amide bond formation from carboxylic acids when required.

Summary Table of Key Reagents and Conditions

Transformation Reagents Solvent Temperature Time Yield Range (%)
Bromination Br2 CH2Cl2 Room temperature 12 h 94
C–O Activation PyBroP, Et3N 1,4-Dioxane Room temperature 2 h -
Amination Various amines (e.g., cyclopropylamine) 1,4-Dioxane 110 °C 12 h 77–91
Reductive Amination NaBH(OAc)3, cyclopropylamine DCM RT 18 h 63–84
Ester Hydrolysis LiOH, MeOH/H2O Methanol/Water RT 2 h 98
Amide Coupling HATU, TEA DCM or MeOH RT 2 h 33–81

Chemical Reactions Analysis

Methyl 2-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Key structural variations among pyrazolo[1,5-a]pyrimidine derivatives include substituent positions (2-, 3-, 5-, or 7-positions) and functional groups (e.g., CF₃, cyano, phenyl). Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Formula Key Features Reference
Methyl 2-cyclopropyl-7-CF₃-pyrazolo[1,5-a]pyrimidine-5-carboxylate (Target) 2-cyclopropyl, 7-CF₃, 5-COOCH₃ C₁₁H₁₀F₃N₃O₂ Rigid cyclopropyl, lipophilic CF₃, ester for derivatization
Methyl 7-cyclopropyl-2-CF₃-pyrazolo[1,5-a]pyrimidine-5-carboxylate 7-cyclopropyl, 2-CF₃, 5-COOCH₃ C₁₁H₁₀F₃N₃O₂ CF₃ at 2-position; lower metabolic stability vs. target
Methyl 5-phenyl-7-CF₃-pyrazolo[1,5-a]pyrimidine-2-carboxylate 5-phenyl, 7-CF₃, 2-COOCH₃ C₁₆H₁₁F₃N₃O₂ Aromatic phenyl enhances π-stacking but increases molecular weight
Methyl 2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate 2-methyl, 7-oxo, 3-phenyl, 5-COOCH₃ C₁₅H₁₃N₃O₃ Oxo group reduces aromaticity; dihydro form may impact bioavailability
Ethyl 5-cyclopropyl-7-CF₃-pyrazolo[1,5-a]pyrimidine-3-carboxylate 5-cyclopropyl, 7-CF₃, 3-COOCH₂CH₃ C₁₃H₁₆F₃N₃O₂ Ethyl ester may alter solubility; cyclopropyl at 5-position

Key Observations :

  • Positional Effects : The target compound’s 7-CF₃ group is a common feature in agrochemicals (e.g., fungicides) due to its electron-withdrawing properties . Moving CF₃ to the 2-position (as in ) reduces steric hindrance but may compromise target binding.
  • Cyclopropyl vs. Phenyl : Cyclopropyl at the 2-position (target) provides steric bulk without excessive hydrophobicity, unlike phenyl substituents (e.g., ), which increase molecular weight and logP .
  • Ester Flexibility : Methyl esters (target) are often intermediates for hydrolysis to carboxylic acids, enabling further functionalization .
Physicochemical Properties

Comparative data for select analogs (melting points, logP, solubility):

Compound Melting Point (°C) XLogP3 Molecular Weight Solubility (Predicted) Reference
Target Compound Not reported ~3.5* 297.21 Moderate (ester group)
Methyl 5-phenyl-7-CF₃-pyrazolo[1,5-a]pyrimidine-2-carboxylate Not reported 3.5 335.28 Low (high logP)
Methyl 2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate 177–178 2.1 283.28 Moderate
3-(4-Chlorophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine 255 4.8 363.81 Low

*Estimated based on structural similarity to .
Key Observations :

  • The target’s trifluoromethyl and cyclopropyl groups balance lipophilicity (logP ~3.5), favoring membrane permeability.
  • Higher logP values in phenyl-substituted analogs (e.g., ) correlate with reduced aqueous solubility.

Biological Activity

Methyl 2-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic structure comprising pyrazole and pyrimidine rings. Its molecular formula is C12H10F3N3O2C_{12}H_{10}F_3N_3O_2, with a molecular weight of approximately 285.22 g/mol. The presence of the methyl ester at the 5-position, cyclopropyl at the 2-position, and trifluoromethyl at the 7-position contributes to its unique reactivity and biological profile.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

  • PC3 (prostate cancer)
  • K562 (chronic myeloid leukemia)
  • HeLa (cervical cancer)
  • A549 (lung cancer)

In these studies, the compound showed lower activity compared to doxorubicin but still indicated significant potential as an anticancer agent at concentrations around 5 µg/mL .

Enzymatic Inhibition

The compound has been shown to inhibit key enzymes involved in cancer progression and other diseases. For instance, it has demonstrated high affinity for dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation . This inhibition can lead to reduced levels of tetrahydrofolate, impacting the synthesis of pyrimidines necessary for nucleotide production.

The biological activity of this compound can be attributed to its structural features:

  • Trifluoromethyl Group : Enhances lipophilicity and electronic properties, potentially increasing membrane permeability and interaction with biological targets.
  • Cyclopropyl Group : May influence steric hindrance and binding affinity to target proteins or enzymes.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar pyrazolo[1,5-a]pyrimidines is beneficial:

Compound NameStructureKey Features
Methyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylateStructureContains a methyl group instead of cyclopropyl; may exhibit different biological activity.
Methyl 2-cyclobutyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylateStructureCyclobutyl group offers different steric properties; potential variations in reactivity.
Methyl 2-cyclohexyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylateStructureLarger cyclohexyl group may influence pharmacokinetics differently than cyclopropyl.

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer effects of various trifluoromethyl pyrimidine derivatives against multiple cell lines. The results indicated that while this compound showed lower efficacy than doxorubicin, it still exhibited notable activity against resistant strains .
  • Enzyme Inhibition Studies : Another research focused on the inhibition of DHFR by this compound revealed IC50 values that suggest competitive inhibition mechanisms, highlighting its potential as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via multi-step heterocyclic condensation. A common approach involves reacting 3-amino-4-cyclopropylpyrazole with trifluoromethyl-containing diketones (e.g., ethyl 4,4,4-trifluoroacetoacetate) under acid catalysis. Optimization includes:

  • Catalysts : FeCl₃ or polyvinyl pyrrolidine (PVP) enhances cyclization efficiency .
  • Solvent Systems : Aqueous-alcohol mixtures improve conversion rates under ultrasonic irradiation .
  • Temperature Control : Reflux conditions (80–100°C) balance reaction speed and byproduct suppression.
  • Purity : Column chromatography with silica gel (petroleum ether/ethyl acetate) isolates the product .

Q. How is the compound characterized structurally, and what techniques resolve ambiguities in its configuration?

  • Methodological Answer :

  • X-ray Crystallography : Determines absolute configuration and planar geometry of the pyrazolo[1,5-a]pyrimidine core .
  • NMR Analysis : ¹H and ¹³C NMR distinguish cyclopropyl (δ 0.8–1.2 ppm) and trifluoromethyl (δ -60 ppm in ¹⁹F NMR) groups .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (C₁₁H₁₀F₃N₃O₂; ~281.2 g/mol) .

Advanced Research Questions

Q. What strategies address low yields in trifluoromethyl group incorporation during synthesis?

  • Methodological Answer :

  • Electrophilic Fluorination : Use of CF₃ sources like Togni’s reagent improves regioselectivity .
  • Microwave-Assisted Synthesis : Reduces reaction time (15–30 min) and enhances trifluoromethyl coupling efficiency .
  • Controlled pH : Neutral to slightly acidic conditions (pH 6–7) minimize CF₃ group hydrolysis .

Q. How does the cyclopropyl group influence the compound’s bioactivity compared to other substituents?

  • Methodological Answer :

  • Steric Effects : Cyclopropyl’s rigidity enhances binding to hydrophobic enzyme pockets (e.g., PI3K) vs. linear alkyl groups .
  • Metabolic Stability : Cyclopropane reduces oxidative degradation in liver microsomes, confirmed via LC-MS metabolic profiling .
  • Comparative SAR : Methyl or phenyl substituents at position 2 reduce potency by 40–60% in kinase inhibition assays .

Q. What computational methods predict binding modes of this compound with biological targets?

  • Methodological Answer :

  • Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with PI3Kγ (PDB: 3L54). The trifluoromethyl group forms van der Waals contacts with Leu-833 and Asp-841 .
  • MD Simulations : GROMACS assesses stability of ligand-enzyme complexes over 100 ns; RMSD < 2.0 Å indicates robust binding .
  • Free Energy Calculations : MM-PBSA quantifies ΔG binding (~-8.5 kcal/mol), correlating with experimental IC₅₀ values .

Q. How are contradictory bioactivity data resolved across different assay systems?

  • Methodological Answer :

  • Assay Standardization : IC₅₀ discrepancies (e.g., PI3Kα vs. PI3Kγ) are normalized using reference inhibitors (e.g., LY294002) .
  • Cell Permeability Adjustments : Correct for efflux pump activity (e.g., P-gp) via co-administration of verapamil in cellular assays .
  • Orthogonal Validation : Cross-validate enzyme inhibition (e.g., fluorescence polarization) with cell viability (MTT) assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.